Ethyl 2-(pyrimidin-5-YL)acetate
Overview
Description
Ethyl 2-(pyrimidin-5-YL)acetate is a chemical compound with the molecular formula C8H10N2O2 . It is used in the preparation of dihydropyrrolopyrimidine-selective JAK2 inhibitors .
Synthesis Analysis
The synthesis of Ethyl 2-(pyrimidin-5-YL)acetate involves several steps. For instance, one method involves the treatment of compound 9 with L-phenylalanine ethyl ester hydrochloride (7) in ethyl acetate (CH3COOC2H5) containing triethylamine (Et3N) at 0 °C . Another method involves the reflux of compound 3 with ethyl chloroacetate in dry acetone and anhydrous potassium carbonate .Molecular Structure Analysis
The molecular structure of Ethyl 2-(pyrimidin-5-YL)acetate is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-(pyrimidin-5-YL)acetate are complex and can involve multiple steps. For example, one reaction involves the reflux of compound 3 with ethyl chloroacetate in dry acetone and anhydrous potassium carbonate .Physical And Chemical Properties Analysis
Ethyl 2-(pyrimidin-5-YL)acetate has a molecular weight of 166.17700, a density of 1.144 g/cm3, and a boiling point of 256.2ºC at 760 mmHg .Scientific Research Applications
Anomalous Cyclization and Chemical Transformations
Ethyl 2-(pyrimidin-5-yl)acetate plays a role in chemical synthesis, particularly in the formation of various heterocyclic compounds. For instance, it has been observed that structural modification of certain (pyrimidin-2-yl)hydrazones derived from ethyl acetoacetate can lead to anomalous cyclization, resulting in the creation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. This process involves a specific cleavage and rearrangement, highlighting the compound's utility in the synthesis of complex heterocyclic structures (Erkin & Krutikov, 2007).
Antimicrobial Activity
Research on pyrimidine derivatives, including those related to Ethyl 2-(pyrimidin-5-yl)acetate, has shown promising antimicrobial properties. A study synthesizing various pyrimidinones and oxazinones fused with thiophene rings demonstrated these compounds' efficacy as antimicrobial agents, comparable to standard drugs like streptomycin and fusidic acid. Such findings suggest the potential of Ethyl 2-(pyrimidin-5-yl)acetate derivatives in developing new antimicrobial drugs (Hossan et al., 2012).
Antifolate and Antitumor Agents
Ethyl 2-(pyrimidin-5-yl)acetate derivatives have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Research into classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines has yielded compounds with significant inhibitory effects on human DHFR and the growth of tumor cells, highlighting the therapeutic potential of these compounds in cancer treatment (Gangjee et al., 2007).
Molecular Docking Analyses
Ethyl 2-(pyrimidin-5-yl)acetate derivatives have been subjected to molecular docking analyses to understand their interaction with biological targets. For example, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate underwent detailed spectral, DFT/B3LYP, and molecular docking analyses. These studies provide insights into the compound's binding efficiency and potential as a cancer treatment inhibitor, showcasing its importance in the development of targeted therapies (Sert et al., 2020).
Safety And Hazards
Future Directions
Research on Ethyl 2-(pyrimidin-5-YL)acetate and similar compounds is ongoing. For example, some novel peptides containing a modified pyrazolopyrimidine moiety have been synthesized and found to exhibit potent antibacterial activity . Further biological and pharmacological screening of these compounds against drug-resistant microbial strains is encouraged .
properties
IUPAC Name |
ethyl 2-pyrimidin-5-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)3-7-4-9-6-10-5-7/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFYKRSTLSLCFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614355 | |
Record name | Ethyl (pyrimidin-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(pyrimidin-5-YL)acetate | |
CAS RN |
6214-48-8 | |
Record name | Ethyl (pyrimidin-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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